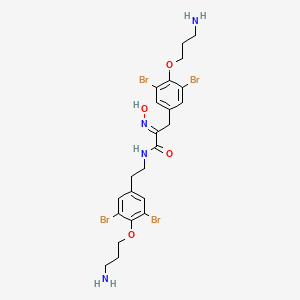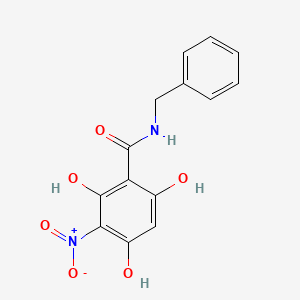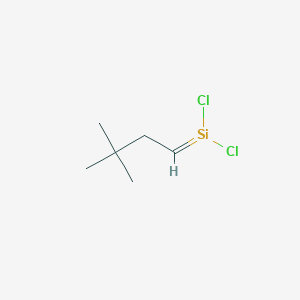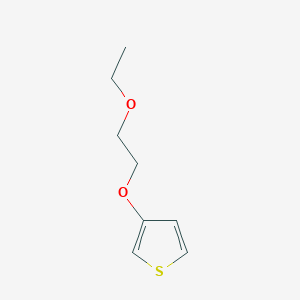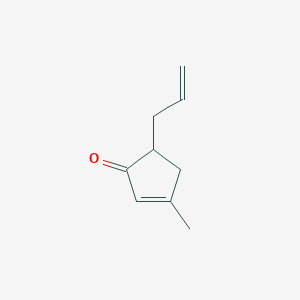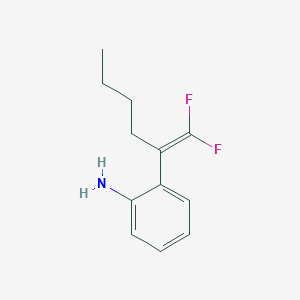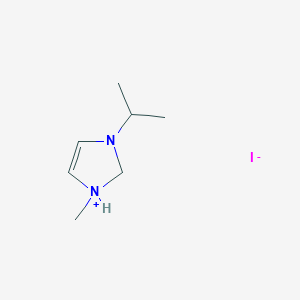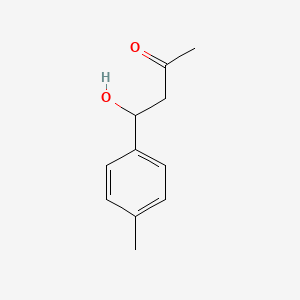
4-Hydroxy-4-(4-methylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(4-methylphenyl)butan-2-one is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a beta-hydroxy ketone, which means it contains a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction between p-tolualdehyde and acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant in an aqueous micellar solution can facilitate the aldol reaction, leading to higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(4-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzoylacetone
Reduction: 4-Hydroxy-4-(4-methylphenyl)butanol
Substitution: 4-Chloro-4-(4-methylphenyl)butan-2-one
Applications De Recherche Scientifique
4-Hydroxy-4-(4-methylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor for the synthesis of active metabolites that interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-4-(4-methoxyphenyl)butan-2-one: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
4-Hydroxy-4-(4-nitrophenyl)butan-2-one:
4-Hydroxy-4-(4-hydroxyphenyl)butan-2-one:
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications.
Propriétés
Numéro CAS |
135689-01-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-hydroxy-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
Clé InChI |
APHJOOVAEFILGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
